TMPyP4 tosylate (CAS 36951-72-1) is a tetra-cationic, water-soluble porphyrin procured primarily as a benchmark G-quadruplex stabilizer and photosensitizer. Unlike standard uncharged porphyrins, its meso-substituted N-methyl-4-pyridyl groups confer high aqueous solubility and a highly planar molecular geometry. This structural profile makes it a critical reagent for telomerase inhibition assays, photodynamic therapy (PDT) modeling, and biophysical studies of DNA/RNA secondary structures, where it delivers reliable, solvent-free integration into physiological buffers .
Generic substitution with positional isomers (such as TMPyP2) or non-cationic porphyrins fundamentally compromises assay integrity. Moving the N-methyl group from the para position (TMPyP4) to the ortho position (TMPyP2) creates severe steric clashes that force the porphyrin ring out of planarity. This non-planar geometry physically prevents the molecule from intercalating or end-stacking with guanine tetrads, effectively nullifying its G-quadruplex stabilizing ability and reducing its singlet oxygen quantum yield. Furthermore, substituting with standard uncharged porphyrins requires organic co-solvents like DMSO, which can introduce cytotoxicity and artifactual data in sensitive cell-based models [1].
The planar geometry of TMPyP4 allows it to bind to the Bcl-2 promoter G-quadruplex via both end-stacking and intercalation, achieving a binding equilibrium constant (K_eq) of 3.7 × 10^6 M^-1. In contrast, the non-planar positional isomer TMPyP2 is restricted to a single, weaker binding mode, resulting in a K_eq of just 7.0 × 10^4 M^-1. This represents an approximately 53-fold reduction in binding affinity[1].
| Evidence Dimension | Equilibrium binding constant (K_eq) for Bcl-2 G-quadruplex |
| Target Compound Data | 3.7 × 10^6 M^-1 |
| Comparator Or Baseline | TMPyP2 (7.0 × 10^4 M^-1) |
| Quantified Difference | ~53-fold higher affinity for TMPyP4 |
| Conditions | Isothermal Titration Calorimetry (ITC) and ESI-MS |
Procurement of the exact para-isomer (TMPyP4) is mandatory for robust G-quadruplex stabilization; using the ortho-isomer will result in failed binding assays.
For photodynamic therapy (PDT) research, the efficiency of reactive oxygen species generation is paramount. Upon photoactivation, TMPyP4 generates singlet oxygen with a measured quantum yield (Φ_Δ) of 0.51. The non-planar isomer TMPyP2, due to steric clashes between its 2-methyl-pyridyl groups and pyrrole hydrogens, exhibits a reduced quantum yield of 0.18 [1].
| Evidence Dimension | Singlet oxygen quantum yield (Φ_Δ) |
| Target Compound Data | 0.51 |
| Comparator Or Baseline | TMPyP2 (0.18) |
| Quantified Difference | 2.8-fold higher singlet oxygen generation |
| Conditions | Photoactivation with 60 mW lamp / DMA fluorescence quenching assay |
Buyers sourcing photosensitizers for PDT models must select TMPyP4 to ensure sufficient ROS-mediated cytotoxicity, as isomers like TMPyP2 are photodynamically inefficient.
The structural differences between TMPyP4 and TMPyP2 directly translate to their functional inhibition of telomerase. TMPyP4 inhibits telomerase activity by stabilizing the G-quadruplex structure of human telomeric DNA. In comparative in vitro assays using HeLa cell extracts, TMPyP2 demonstrated an IC50 value more than 10-fold higher than that of TMPyP4, rendering TMPyP2 ineffective as a telomerase inhibitor [1].
| Evidence Dimension | Telomerase inhibition IC50 |
| Target Compound Data | Active inhibition (Baseline reference) |
| Comparator Or Baseline | TMPyP2 (>10-fold higher IC50) |
| Quantified Difference | >10-fold greater inhibitory potency for TMPyP4 |
| Conditions | In vitro telomerase inhibition assay using HeLa cell extracts |
Validates TMPyP4 as the essential active compound for oncology procurement targeting hTERT and telomere maintenance pathways.
A major bottleneck in porphyrin research is the profound hydrophobicity of standard free-base porphyrins (e.g., Tetraphenylporphyrin, TPP), which require organic solvents for dissolution. TMPyP4 tosylate overcomes this by providing high aqueous solubility, achieving concentrations of 10 mg/mL in standard Phosphate Buffered Saline (PBS, pH 7.2) .
| Evidence Dimension | Aqueous solubility in physiological buffers |
| Target Compound Data | 10 mg/mL in PBS |
| Comparator Or Baseline | Standard uncharged porphyrins (Insoluble in aqueous buffers) |
| Quantified Difference | Orders of magnitude higher solubility, enabling direct aqueous formulation |
| Conditions | PBS (pH 7.2) at room temperature |
Allows researchers to dose biological assays directly in aqueous media, eliminating the confounding cytotoxic effects of DMSO or other organic co-solvents.
Due to its validated >10-fold higher potency compared to non-planar isomers, TMPyP4 is the definitive positive control and benchmark ligand for screening novel G-quadruplex stabilizers and hTERT inhibitors in oncology drug discovery pipelines [1].
With a singlet oxygen quantum yield (Φ_Δ = 0.51) that outperforms related positional isomers, TMPyP4 is a highly effective water-soluble photosensitizer for evaluating ROS-dependent cellular apoptosis in melanoma and breast cancer models [2].
The exceptional binding affinity (K_eq = 3.7 × 10^6 M^-1) of TMPyP4 for G-quadruplexes makes it an indispensable structural probe in Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD), and thermal melting assays used to characterize oncogene promoter regions like Bcl-2 and c-MYC [3].
The tosylate salt form of TMPyP4 provides 10 mg/mL solubility in PBS, making it the preferred choice for live-cell imaging and in vivo dosing where organic co-solvents like DMSO must be strictly avoided to prevent artifactual cytotoxicity .